6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-11(15)8-3-13-4-9(7-1-2-17-6-7)16-5-10(13)12-8/h1-3,6,9H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKJZKAYYTYZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=NC(=CN21)C(=O)O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Reported Synthetic Routes
Cyclocondensation Approach Using Amino Precursors and Dicarbonyl Compounds
A common approach to prepare imidazo-oxazine derivatives involves the reaction of amino-functionalized precursors with dicarbonyl compounds or their equivalents.
- Starting Materials: Amino-substituted heterocycles or aromatic amines, itaconic acid derivatives, or α-bromo carbonyl compounds.
- Reaction Conditions: Cyclocondensation is typically performed in polar solvents such as acetic acid or acetone, at temperatures ranging from room temperature to reflux (60–110 °C).
- Example: Bromination of an aminoacetophenone derivative followed by cyclocondensation with thiocarbonyl compounds yields substituted heterocycles with thiazole or oxazine rings.
This method can be adapted to introduce the thiophene ring by starting with thiophene-containing amino precursors or through subsequent substitution reactions.
Formation of the Oxazine Ring via Intramolecular Cyclization
Intramolecular cyclization strategies involve:
- Activation of hydroxy or amino groups adjacent to carbonyls.
- Use of dehydrating agents or base catalysis to promote ring closure.
- Conditions such as reflux in toluene or acetic acid facilitate cyclization.
For instance, hydrazide derivatives reacted with phenyl isothiocyanate followed by base-catalyzed intramolecular dehydrative cyclization produce fused heterocycles containing oxazine rings.
Thiophene Substitution via Cross-Coupling or Direct Functionalization
The thiophene ring at the 6-position can be introduced by:
- Using thiophene-3-carboxylic acid derivatives as starting materials.
- Conversion of carboxylic acids to acid chlorides using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF).
- Subsequent amide bond formation with amino precursors in the presence of bases such as potassium carbonate and pyridine in dichloromethane at low temperatures (0–20 °C).
This approach ensures the thiophene moiety is incorporated early in the synthesis, allowing further transformations on the bicyclic system.
Detailed Experimental Data Table
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Characteristic signals confirming the formation of the imidazo-oxazine ring include singlets corresponding to S–C=CH protons (~6.96–8.20 ppm) and carbon resonances indicative of C–S and C=N bonds (100–170 ppm range in ^13C NMR).
- Mass Spectrometry: Molecular ion peaks consistent with the molecular formula C13H13N3O4S (molecular weight ~307.33 g/mol) confirm the target compound.
- Purification: Flash chromatography using ethyl acetate/hexanes gradients is standard for isolating the pure compound after synthesis.
Summary of Key Findings
- The preparation of 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c]oxazine-2-carboxylic acid relies on multi-step synthesis combining acid chloride formation, amide bond formation, and cyclocondensation reactions.
- Reaction conditions are typically mild to moderate in temperature, with solvents such as dichloromethane, acetic acid, acetone, or toluene.
- Yields reported for key steps such as acid chloride formation and amide coupling are moderate (~29%), indicating potential for optimization.
- Analytical data including NMR and mass spectrometry provide robust confirmation of the molecular structure.
- The synthetic approaches are adaptable, allowing incorporation of the thiophene substituent early in the synthesis to ensure structural integrity.
Chemical Reactions Analysis
Types of Reactions: 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas to reduce specific functional groups.
Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms or other substituents on the thiophene ring or imidazoxazine core with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, carboxylic acids.
Reduction Products: Alcohols, amines, aldehydes.
Substitution Products: Halogenated thiophenes, substituted imidazoxazines.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures
Biology: In biological research, 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is studied for its potential biological activity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may interact with biological targets, leading to the discovery of new drugs.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Imidazo-Oxazine Derivatives
Key Findings and Differences
Beta-Lactamase Inhibitors
- Methyldiene penem (6b) : This derivative irreversibly inhibits class A (TEM-1, SHV-1) and class C (AmpC) β-lactamases, critical enzymes in antibiotic resistance. Its Z-conformation and imidazo-oxazine substituent enhance binding, with IC₅₀ values as low as 0.4 nM for TEM-1 .
- The thiophene group may influence steric interactions compared to the methyldiene penem’s substituents.
CFTR Chloride Channel Inhibitors
Physicochemical and Pharmacokinetic Properties
- Thiophene vs.
- Carboxylic Acid vs.
Biological Activity
The compound 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is a heterocyclic molecule that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 236.29 g/mol. The compound features a thiophene ring fused with an imidazo[2,1-c][1,4]oxazine core, contributing to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that it may function through:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease pathways.
- Receptor Binding : It may bind to specific receptors that modulate various biological processes.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. For instance:
| Compound | Activity | Target Organism |
|---|---|---|
| 6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine | Antibacterial | E. coli |
| 6-(Thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine | Antifungal | C. albicans |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies using human cancer cell lines have shown that it can induce cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | <150 | High cytotoxicity |
| MCF7 | 200 | Moderate cytotoxicity |
The mechanism involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Study on Cytotoxicity
A study conducted on various imidazo derivatives including 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
Molecular Docking Studies
Molecular docking simulations have suggested that the compound binds effectively to target proteins associated with cancer pathways. The binding affinities were comparable to established anticancer drugs like Doxorubicin.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. For example, refluxing intermediates in acetic acid with catalysts like sodium acetate (e.g., for similar imidazo-thiazole derivatives) can yield the target compound . Key steps include:
- Cyclization : Use of acetic acid as a solvent under reflux (3–5 hours) to form the fused imidazo-oxazine ring.
- Purification : Recrystallization from DMF/acetic acid mixtures to improve purity .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of starting materials) and reaction times (monitored via TLC).
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon backbone .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated for related imidazo-oxazine inhibitors .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Q. How can computational tools predict the pharmacokinetic properties and drug-likeness of this compound?
- Methodological Answer :
- SwissADME : Estimates lipophilicity (CLOGP), solubility (LogS), and bioavailability. For example, analogs with CLOGP <5 and TPSA >80 Ų show favorable intestinal absorption .
- Molecular Docking : Predicts binding to targets like beta-lactamases (e.g., TEM-1, AmpC) by aligning the carboxylic acid moiety with catalytic serine residues .
Advanced Research Questions
Q. What structural features underlie its inhibitory activity against beta-lactamases, and how do crystallographic studies elucidate the mechanism?
- Methodological Answer :
- Key Interactions : The carboxylic acid group forms a covalent acyl-enzyme intermediate with the catalytic serine (Ser70 in TEM-1). The thiophene ring enhances hydrophobic contacts with the active site .
- Crystallographic Evidence : X-ray structures (1.10–1.38 Å resolution) reveal a seven-membered 1,4-thiazepine intermediate, stabilized by resonance with the dihydrothiazepine ring. This intermediate resists hydrolysis due to disordered water molecules in the active site .
- IC50 Values : 0.4 nM (TEM-1) and 4.8 nM (AmpC), indicating potent inhibition .
Q. How do substituent variations on the imidazo-oxazine core affect biological activity, and what SAR trends are observed?
- Methodological Answer :
- Para vs. Meta Substituents : Para-linked aromatic groups (e.g., 4-trifluoromethoxybenzyl) enhance antitubercular activity (MIC <0.1 µg/mL) compared to meta or ortho analogs, likely due to improved lipophilicity and steric alignment .
- Electron-Withdrawing Groups : Nitro or fluoro substituents increase potency by lowering LUMO energy, facilitating covalent bond formation with target enzymes .
- In Vivo Correlation : Compounds with microsomal stability (t₁/₂ >60 min) show >200-fold higher efficacy in murine TB models .
Q. What experimental approaches resolve contradictions in solubility and stability data across studies?
- Methodological Answer :
- Solubility Profiling : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate physiological conditions. For example, pH-dependent solubility (higher at pH 7.4 vs. 1.2) explains discrepancies in bioavailability .
- Stress Testing : Expose the compound to heat (40–60°C), light, and humidity (ICH guidelines) to identify degradation pathways (e.g., decarboxylation) .
- Data Reconciliation : Cross-validate HPLC and LC-MS results with computational models (e.g., COSMO-RS) to account for solvent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
